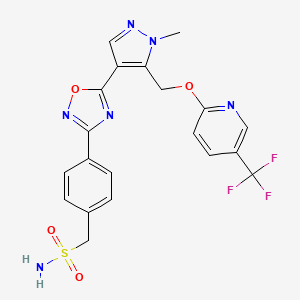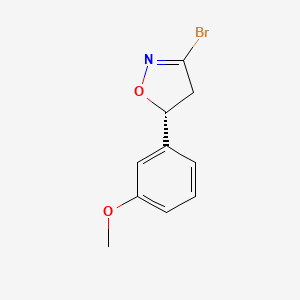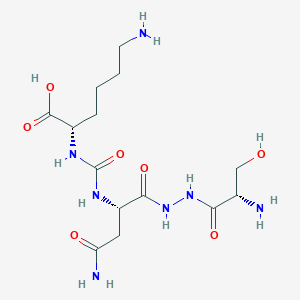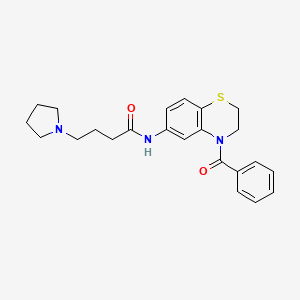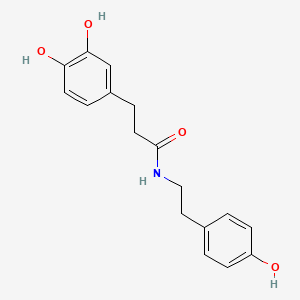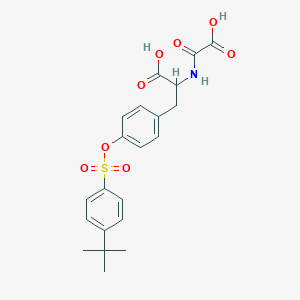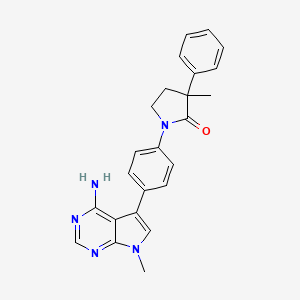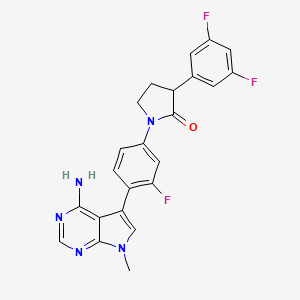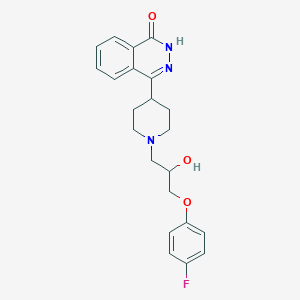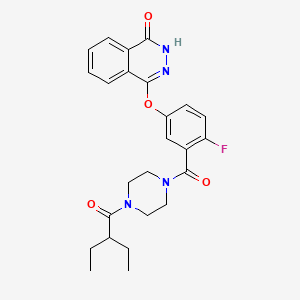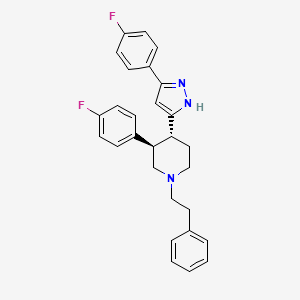
Piperidinone derivative 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidinone derivative 1 is a compound belonging to the piperidine family, which is a six-membered heterocyclic structure containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperidinone derivative 1 can be synthesized through various methods, including hydrogenation, cyclization, cycloaddition, annulation, and amination . One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another method includes the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes in the presence of a rhodium catalyst to form 3-arylpiperidines .
Industrial Production Methods
Industrial production of piperidinone derivatives often involves multi-step processes that include the functionalization of unsaturated intermediates. These processes are designed to be cost-effective and scalable to meet the demands of pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Piperidinone derivative 1 undergoes various chemical reactions, including:
Oxidation: Conversion of piperidines to piperidinones.
Reduction: Hydrogenation of unsaturated intermediates to form piperidines.
Substitution: N-heterocyclization of primary amines with diols.
Common Reagents and Conditions
Common reagents used in these reactions include cobalt, ruthenium, and nickel-based nanocatalysts for hydrogenation, and rhodium catalysts for hydroamination . Conditions often involve mild temperatures and pressures to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
Piperidinone derivative 1 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of piperidinone derivative 1 involves its interaction with specific molecular targets and pathways. For example, EF24, a piperidinone derivative, has shown potential activity against various cancers by activating IKKb, a major factor in NF-κB transcription . This activation leads to chronic inflammation in carcinomas, contributing to desmoplasia and neoplastic progression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to piperidinone derivative 1 include:
Substituted Piperidines: Compounds with various substituents on the piperidine ring.
Spiropiperidines: Piperidine derivatives with a spirocyclic structure.
Condensed Piperidines: Piperidine derivatives with fused ring systems.
Uniqueness
This compound is unique due to its specific structural features and its ability to undergo a wide range of chemical reactions. Its versatility in synthesis and functionalization makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C15H16ClF3N2O2 |
|---|---|
Molecular Weight |
348.75 g/mol |
IUPAC Name |
N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]-1-methyl-6-oxopiperidine-2-carboxamide |
InChI |
InChI=1S/C15H16ClF3N2O2/c1-21-11(6-3-7-12(21)22)14(23)20-8-9-4-2-5-10(13(9)16)15(17,18)19/h2,4-5,11H,3,6-8H2,1H3,(H,20,23) |
InChI Key |
YGCMKVHDGGAEFD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CCCC1=O)C(=O)NCC2=C(C(=CC=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Oxazolo[3,4-a]pyrazine derivative 5](/img/structure/B10833750.png)
